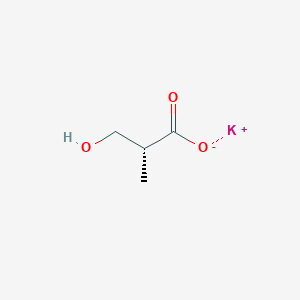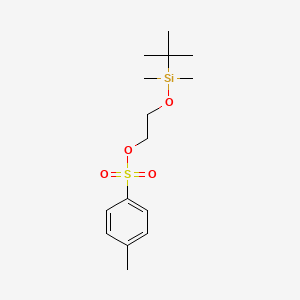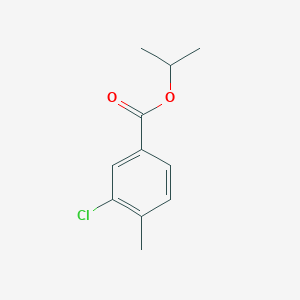
1-Methylethyl 3-Chloro-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylethyl 3-Chloro-4-methylbenzoate, also known as Isopropyl 3-Chloro-4-methylbenzoate, is a chemical compound with the molecular formula C₁₁H₁₃ClO₂ and a molecular weight of 212.67 g/mol . This compound is primarily used as an intermediate in the synthesis of various agrochemicals, including pesticides like Flometoquin .
Vorbereitungsmethoden
The synthesis of 1-Methylethyl 3-Chloro-4-methylbenzoate typically involves esterification reactions. One common method includes the reaction of 3-Chloro-4-methylbenzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Methylethyl 3-Chloro-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common reagents used in these reactions include strong acids or bases for hydrolysis, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methylethyl 3-Chloro-4-methylbenzoate is widely used in scientific research, particularly in the fields of chemistry and agrochemistry. It serves as an intermediate in the synthesis of pesticides like Flometoquin, which is used to control insect pests in agriculture . Additionally, it is used in the formulation of other insecticidal compositions containing active ingredients such as flometoquin and anabasine . Its role as a building block in organic synthesis makes it valuable for developing new chemical entities and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 1-Methylethyl 3-Chloro-4-methylbenzoate is primarily related to its role as an intermediate in the synthesis of active agrochemical compounds. For instance, in the synthesis of Flometoquin, the compound undergoes further chemical transformations to produce the active pesticide. The molecular targets and pathways involved depend on the specific agrochemical being synthesized and its mode of action against pests .
Vergleich Mit ähnlichen Verbindungen
1-Methylethyl 3-Chloro-4-methylbenzoate can be compared with other similar compounds such as:
Methyl 3-Chloro-4-methylbenzoate: This compound has a similar structure but with a methyl ester group instead of an isopropyl ester group.
Ethyl 3-Chloro-4-methylbenzoate: Similar to the methyl ester, but with an ethyl ester group.
Propyl 3-Chloro-4-methylbenzoate: Similar to the isopropyl ester but with a straight-chain propyl group.
Eigenschaften
Molekularformel |
C11H13ClO2 |
|---|---|
Molekulargewicht |
212.67 g/mol |
IUPAC-Name |
propan-2-yl 3-chloro-4-methylbenzoate |
InChI |
InChI=1S/C11H13ClO2/c1-7(2)14-11(13)9-5-4-8(3)10(12)6-9/h4-7H,1-3H3 |
InChI-Schlüssel |
RODCVSHNESCUTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



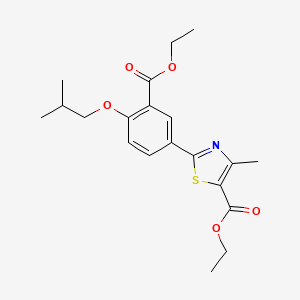
![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)


![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
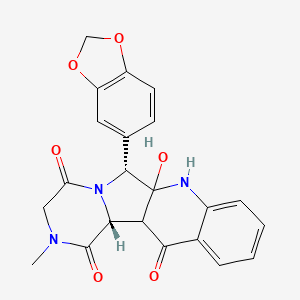

![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)
